Dulcite-13C-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

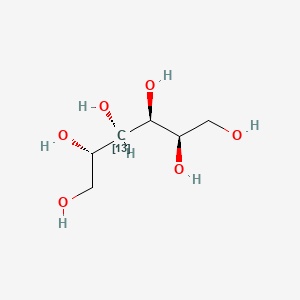

(2R,3S,4R,5S)-(413C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i5+1/m0/s1 |

InChI Key |

FBPFZTCFMRRESA-OVKYCBFESA-N |

Isomeric SMILES |

C([C@H]([C@@H]([13C@@H]([C@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dulcitol-13C-2: A Technical Guide for Metabolomics Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dulcitol-13C-2, a stable isotope-labeled internal standard, and its critical role in metabolomics research. This document details its chemical properties, its application in quantitative analysis, and provides experimental protocols for its use.

Introduction to Dulcitol-13C-2

Dulcitol, also known as galactitol, is a sugar alcohol that is a metabolic product of galactose. In healthy individuals, it is present at low levels. However, in individuals with galactosemia, a genetic disorder affecting galactose metabolism, dulcitol can accumulate to toxic levels.

Dulcitol-13C-2 is a stable isotope-labeled version of dulcitol where two of the six carbon atoms are replaced with the heavy isotope, carbon-13. This labeling makes it an ideal internal standard for quantitative analysis of endogenous dulcitol in biological samples using mass spectrometry-based techniques. The presence of the 13C atoms results in a predictable mass shift, allowing for its clear differentiation from the naturally occurring (12C) dulcitol. While the exact positions of the two 13C atoms can vary by manufacturer, a common configuration involves labeling at the C1 and C2 positions.

Chemical Properties of Dulcitol (Unlabeled)

| Property | Value |

| Synonyms | Galactitol, Dulcite, Melampyrit |

| Molecular Formula | C₆H₁₄O₆ |

| Molecular Weight | 182.17 g/mol |

| Melting Point | 188-190 °C |

| Solubility in Water | 50 mg/mL |

| CAS Number | 608-66-2 |

Properties of Dulcitol-13C-2

| Property | Value |

| Molecular Formula | ¹³C₂C₄H₁₄O₆ |

| Molecular Weight | ~184.17 g/mol |

Role in Metabolomics

The primary role of Dulcitol-13C-2 in metabolomics is as an internal standard for accurate and precise quantification of dulcitol in biological matrices such as plasma, urine, and red blood cells. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry because it corrects for variability that can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection.

Key Applications:

-

Diagnosis and Monitoring of Galactosemia: The accumulation of dulcitol is a key biomarker for galactosemia. Accurate quantification of dulcitol using Dulcitol-13C-2 as an internal standard is crucial for the diagnosis, monitoring of dietary therapy, and assessment of disease progression.

-

Metabolic Flux Analysis: While less common for dulcitol itself, 13C-labeled metabolites are fundamental to metabolic flux analysis (MFA). By tracing the incorporation of the heavy isotope through a metabolic pathway, researchers can determine the rates of metabolic reactions.

-

Drug Development: In the development of drugs targeting the polyol pathway (the pathway responsible for dulcitol production), Dulcitol-13C-2 can be used to accurately measure changes in dulcitol levels in response to therapeutic intervention.

The Polyol Pathway and Dulcitol Formation

Dulcitol is synthesized from galactose via the polyol pathway. This two-step pathway is particularly active under conditions of high galactose concentration, such as in galactosemia.

Whitepaper: A Technical Guide to the Biological Synthesis of ¹³C-Labeled Galactitol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in metabolic research, pharmaceutical development, and clinical diagnostics. Uniformly or selectively ¹³C-labeled molecules, in particular, allow for precise tracing of metabolic pathways and quantification of fluxes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Galactitol (or dulcitol), a sugar alcohol, is a key metabolite in galactose metabolism. Its accumulation is implicated in the pathophysiology of galactosemia, leading to complications such as cataracts and neurological damage. The ability to produce ¹³C-labeled galactitol is crucial for studying these disease mechanisms, assessing therapeutic interventions, and serving as an internal standard for quantitative analysis.[1]

This technical guide provides an in-depth overview of the biological methods for synthesizing ¹³C-labeled galactitol. It details two primary approaches: in vitro enzymatic synthesis using isolated aldose reductase and in vivo microbial fermentation. This document offers comprehensive experimental protocols, quantitative data summaries, and workflow diagrams to enable researchers to effectively produce and analyze this critical research compound.

Core Biosynthetic Pathway

The biological conversion of galactose to galactitol is a single-step reduction reaction catalyzed by the enzyme Aldose Reductase (AR), a member of the aldo-keto reductase superfamily.[2] This enzyme reduces the aldehyde group of galactose to a primary alcohol, forming galactitol. The reaction is dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which is oxidized to NADP⁺ in the process.[3] By supplying ¹³C-labeled D-galactose as the substrate, this enzymatic reaction directly yields ¹³C-labeled galactitol.

Caption: Enzymatic reduction of ¹³C-D-Galactose to ¹³C-D-Galactitol.

Method 1: In Vitro Enzymatic Synthesis

This method utilizes a purified or commercially available aldose reductase enzyme to convert ¹³C-galactose to ¹³C-galactitol in a controlled, cell-free environment. This approach offers high specificity and simplifies downstream purification.

Experimental Protocol

This protocol is adapted from established procedures for enzymatic reductions.[3][4]

-

Enzyme Preparation:

-

Obtain purified aldose reductase (e.g., from bovine lens or a recombinant source). The final enzyme preparation should have a known specific activity (e.g., 1-2 U/mg).[3]

-

-

Reaction Mixture Preparation:

-

In a suitable reaction vessel, combine the following components:

-

Buffer: 0.1 M Sodium Phosphate buffer, pH 6.8-7.0.

-

Substrate: ¹³C-D-Galactose (e.g., uniformly labeled [U-¹³C₆]Galactose) to a final concentration of 20-50 mM.

-

Cofactor: NADPH to a final concentration of 1.2-1.5 molar equivalents relative to the substrate.

-

Dithiothreitol (DTT): 0.5 mM (optional, to maintain a reducing environment for the enzyme).

-

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the aldose reductase enzyme to the reaction mixture (e.g., 1-5 U per µmol of substrate).

-

Incubate the reaction at 30-37°C with gentle agitation for 12-24 hours.

-

Monitor the reaction progress by periodically taking aliquots and analyzing for galactose consumption and galactitol formation via HPLC or TLC.

-

-

Reaction Quenching and Deproteinization:

-

Stop the reaction by adding an equal volume of cold ethanol or by heat inactivation (e.g., boiling for 5 minutes).

-

Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to precipitate the enzyme and other proteins.

-

Collect the supernatant, which contains the ¹³C-galactitol product.

-

-

Purification:

-

The clarified supernatant can be purified using ion-exchange chromatography to remove charged molecules (like residual NADP⁺ and buffer salts), followed by size-exclusion or column chromatography (e.g., using a silica gel column) to isolate the pure ¹³C-galactitol.

-

Method 2: In Vivo Microbial Fermentation

This approach uses a whole-cell biocatalyst, eliminating the need for enzyme purification and providing intrinsic cofactor regeneration. The oleaginous yeast Rhodosporidium toruloides is a highly effective native producer of galactitol from galactose.[5][6][7]

Experimental Protocol

This protocol is based on the successful fermentation of Rhodosporidium toruloides IFO0880 for galactitol production.[5]

-

Strain and Media Preparation:

-

Strain: Rhodosporidium toruloides IFO0880 (or equivalent strain).

-

Seed Culture Medium (YPD): 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.

-

Production Medium (Nitrogen-Rich): 10 g/L yeast extract, 20 g/L peptone, and ¹³C-D-Galactose as the sole carbon source at a concentration of 20-40 g/L.

-

-

Fermentation Process:

-

Inoculate a seed culture in YPD medium and grow for 24-48 hours at 30°C with shaking (200-250 rpm).

-

Inoculate the production medium with the seed culture to an initial optical density (OD₆₀₀) of ~0.1.

-

Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for up to 144 hours.

-

Monitor cell growth (OD₆₀₀) and galactitol production in the supernatant using HPLC.

-

-

Harvesting and Extraction:

-

After the desired incubation period (typically 120-144 hours), harvest the fermentation broth.

-

Separate the yeast cells from the culture medium by centrifugation (e.g., 8,000 x g for 15 minutes).[8]

-

The supernatant contains the extracellular ¹³C-galactitol.

-

-

Purification from Broth:

-

The supernatant can be subjected to a series of purification steps:

-

Filtration: Pass the supernatant through a 0.22 µm filter to remove any remaining cells or debris.[9]

-

Ion-Exchange Chromatography: Use a strong acidic cation exchange resin to remove salts and other charged impurities from the broth.[10]

-

Crystallization: Concentrate the purified solution under vacuum and induce crystallization by cooling to precipitate the pure ¹³C-galactitol.[9]

-

-

Quantitative Production Data

The following table summarizes the production metrics for galactitol synthesis by R. toruloides in a nitrogen-rich medium.[5][6]

| Initial ¹³C-Galactose (g/L) | Final ¹³C-Galactitol Titer (g/L) | Max. Yield (g/g) | Max. Production Rate (g/L/h) | Fermentation Time (h) |

| 20 | 3.2 ± 0.6 | 0.22 | 0.061 | 120 |

| 40 | 8.4 ± 0.8 | 0.22 | 0.061 | 120 |

General Workflow and Product Analysis

The overall workflow for both synthesis methods converges at the purification and analysis stages. Final product validation is critical to confirm identity, purity, and isotopic enrichment.

Caption: General workflow for synthesis, purification, and analysis.

Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of galactitol and determine the position and extent of ¹³C labeling.[11]

-

Protocol:

-

Dissolve a small sample of the purified product in deuterium oxide (D₂O).

-

Acquire a ¹H NMR spectrum to verify the characteristic galactitol proton signals.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For [U-¹³C₆]Galactitol, this will show six distinct, enhanced signals corresponding to the carbon backbone, confirming uniform labeling.[11][12] The chemical shifts should be compared to a known standard.[13]

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To confirm molecular weight, assess purity, and quantify isotopic enrichment.[1][14]

-

Protocol:

-

Derivatize the sample to increase its volatility (e.g., by creating trimethylsilyl (TMS) derivatives).[14]

-

Inject the derivatized sample into a GC-MS system.

-

The retention time of the major peak should match that of a derivatized galactitol standard.

-

The mass spectrum will show a molecular ion peak corresponding to the derivatized ¹³C-labeled galactitol. For example, if using a fully ¹³C-labeled substrate, the molecular ion will be shifted by +6 mass units compared to the unlabeled standard, confirming successful isotopic incorporation.[1]

-

-

Conclusion

The biological synthesis of ¹³C-labeled galactitol can be effectively achieved through both in vitro enzymatic reactions and in vivo microbial fermentation. The enzymatic method offers a highly controlled system ideal for smaller-scale synthesis where high purity is paramount. In contrast, the microbial fermentation method, particularly using Rhodosporidium toruloides, is a robust and scalable option capable of producing high titers of galactitol, leveraging the cell's inherent metabolic machinery for cofactor regeneration.[5] The choice of method will depend on the specific requirements of the research, including desired yield, scale, and available resources. The protocols and data presented in this guide provide a solid foundation for researchers to produce and validate ¹³C-labeled galactitol for advanced metabolic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Feedback inhibition of aldose reductase gene expression in rat renal medulla. Galactitol accumulation reduces enzyme mRNA levels and depletes cellular inositol content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of galactitol from galactose by the oleaginous yeast Rhodosporidium toruloides IFO0880 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of galactitol from galactose by the oleaginous yeast Rhodosporidium toruloides IFO0880 (Journal Article) | OSTI.GOV [osti.gov]

- 8. Extraction and purification of ε-poly-l-lysine from fermentation broth using an ethanol/ammonium sulfate aqueous two-phase system combined with ultrafiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

- 12. mnms-platform.com [mnms-platform.com]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000107) [hmdb.ca]

- 14. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Stable Isotope Tracers in the Diagnosis of Inborn Errors of Metabolism: A Focus on Galactosemia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders that result from defects in specific enzymes or transport proteins, leading to the accumulation or deficiency of metabolites.[1][2][3] Early and accurate diagnosis is crucial for initiating timely treatment and preventing severe, irreversible complications.[1] Stable isotope tracers offer a powerful tool for in vivo assessment of metabolic pathways, providing dynamic information that complements traditional diagnostic methods. This guide explores the application of stable isotope tracers in the context of IEMs, with a detailed focus on the use of 1-¹³C-galactose in the diagnosis and management of classic galactosemia, a condition where the sugar alcohol dulcitol accumulates.

Classic galactosemia is an autosomal recessive disorder caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[4][5][6] This enzyme is essential for the normal metabolism of galactose, a sugar found in milk and dairy products.[4][5] Impaired GALT activity leads to the accumulation of galactose-1-phosphate, galactose, and its metabolite, dulcitol (also known as galactitol), in various tissues, causing severe clinical manifestations such as liver dysfunction, cataracts, and neurological damage.[4]

While newborn screening programs effectively identify most individuals with classic galactosemia, there is a need for non-invasive methods to assess residual enzyme activity and overall metabolic capacity, which can vary among patients and influence long-term outcomes. The 1-¹³C-galactose breath test has emerged as a valuable tool for this purpose.[7][8]

The Role of Dulcitol in Galactosemia

Under normal physiological conditions, galactose is primarily converted to glucose through the Leloir pathway. However, in classic galactosemia, the block in this pathway due to GALT deficiency leads to the activation of an alternative metabolic route. In this pathway, aldose reductase converts galactose to dulcitol. Unlike galactose, which can be further metabolized, dulcitol is a polyol that is not readily metabolized and is poorly transported across cell membranes. Its accumulation in tissues, particularly the lens of the eye, is a major contributor to the formation of cataracts. Therefore, while not used as a tracer itself in the studies found, monitoring dulcitol levels can be an indicator of poor metabolic control in galactosemia patients.

Principle of the 1-¹³C-Galactose Breath Test

The 1-¹³C-galactose breath test is a non-invasive method to measure an individual's ability to oxidize galactose to carbon dioxide (CO₂).[7][8] The principle of the test is based on the administration of galactose labeled with a stable isotope of carbon, ¹³C, at the first carbon position (1-¹³C-galactose). In individuals with normal GALT activity, the labeled galactose is metabolized, and the ¹³C is ultimately released as ¹³CO₂ in the expired air. The rate and amount of ¹³CO₂ exhaled provide a direct measure of the body's galactose oxidation capacity. In patients with galactosemia, the impaired metabolism of galactose results in a significantly lower production and exhalation of ¹³CO₂.[7][8]

Experimental Protocol: 1-¹³C-Galactose Breath Test

The following is a generalized protocol for the 1-¹³C-galactose breath test, based on published studies.[7][8] Specific parameters may need to be adapted based on the research question and patient population.

1. Subject Preparation:

-

Subjects should fast overnight or for a period appropriate for their age.

-

Baseline breath samples are collected to determine the natural abundance of ¹³CO₂.

2. Tracer Administration:

-

A weight-based dose of 1-¹³C-galactose is dissolved in water. A typical dose is 7 mg/kg body weight.[8]

-

The solution is administered orally.

3. Breath Sample Collection:

-

Breath samples are collected at regular intervals after the administration of the tracer.

-

Common time points for collection are at baseline (0 minutes), and then at 30, 60, 90, and 120 minutes post-ingestion.[7][8]

-

Breath is collected in specialized bags or tubes.

4. Sample Analysis:

-

The isotopic enrichment of ¹³CO₂ in the breath samples is measured using isotope ratio mass spectrometry (IRMS).

5. Data Analysis:

-

The results are typically expressed as the cumulative percentage of the administered ¹³C dose recovered in the expired air over time (CUMPCD).[7][8]

-

The CUMPCD values are calculated using the isotopic enrichment data and the CO₂ production rate, which can be estimated using equations such as the Schofield equation.[8]

Quantitative Data from 1-¹³C-Galactose Breath Test Studies

The following tables summarize quantitative data from studies utilizing the 1-¹³C-galactose breath test in healthy controls and patients with galactosemia.

Table 1: Cumulative Percentage of ¹³C Dose Recovered (CUMPCD) at 120 minutes

| Group | CUMPCD at 120 min (Median; Range) | Reference |

| Healthy Children | 5.58% (Not specified) | [7] |

| Children with Galactosemia | 1.67% (Not specified) | [7] |

| Adult Controls | 9.29% (8.94–10.02) | [8] |

| Classical Galactosemia Patients | 0.29% (0.08–7.51) | [8] |

| Homozygous p.Ser135Leu Patients | 9.44% (8.66–10.22) | [8] |

| NBS Detected Variant Patients | 13.79% (12.73–14.87) | [8] |

Table 2: Difference in Galactose Oxidation Between Healthy and Galactosemic Children

| Time Point | Mean Difference in CUMPCD (% healthy - % galactosemic) | 95% Confidence Interval | Reference |

| 30 min | 5.15% | 2.97–7.93 | [7] |

| 60 min | 6.21% | 4.03–8.39 | [7] |

| 120 min | 4.99% | 2.82–7.17 | [7] |

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key metabolic pathways and the experimental workflow of the 1-¹³C-galactose breath test.

Caption: Metabolic pathways of galactose in healthy individuals and in patients with galactosemia.

Caption: Experimental workflow for the 1-¹³C-galactose breath test.

Conclusion and Future Directions

The use of stable isotope tracers, exemplified by the 1-¹³C-galactose breath test, provides a safe and effective method for the in vivo assessment of metabolic pathways in patients with IEMs. This technique offers valuable insights into residual enzyme function and the overall metabolic phenotype, which can aid in diagnosis, prognostication, and the development of personalized therapeutic strategies. While direct tracing of metabolites like dulcitol with labeled precursors is not yet a common clinical tool, the principles outlined in this guide can be applied to the development of novel tracer-based assays for a wide range of IEMs. Future research should focus on expanding the repertoire of stable isotope tracers and analytical methodologies to investigate other metabolic pathways and to monitor the efficacy of emerging therapies, such as enzyme replacement and gene therapy.

References

- 1. Metabolomic Studies in Inborn Errors of Metabolism: Last Years and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inborn errors of metabolism in the 21st century: past to present - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thirteen year retrospective review of the spectrum of inborn errors of metabolism presenting in a tertiary center in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Classic Galactosemia | Newborn Screening [newbornscreening.hrsa.gov]

- 5. Galactosemia Tests: MedlinePlus Medical Test [medlineplus.gov]

- 6. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Polyol Pathway with Dulcitol-13C-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the polyol pathway, a critical metabolic route implicated in the pathophysiology of diabetic complications. It details the core mechanisms of the pathway, its damaging effects under hyperglycemic conditions, and methodologies for its investigation. A key focus is placed on the use of stable isotope tracing, highlighting the role of Dulcitol-13C-2 as an internal standard for accurate quantification of pathway metabolites.

The Polyol Pathway: A Two-Step Conversion of Glucose

Under normal physiological conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolysis pathway for energy production.[1][2] However, in states of hyperglycemia, as seen in diabetes mellitus, the increased intracellular glucose concentration saturates the hexokinase enzyme.[1][3] This excess glucose is then shunted into an alternative metabolic route: the polyol pathway.[2][4] This pathway consists of two primary enzymatic reactions.

-

Glucose to Sorbitol: The first and rate-limiting step is the reduction of glucose to sorbitol. This reaction is catalyzed by the enzyme aldose reductase (AR) and utilizes NADPH as a cofactor, which is oxidized to NADP+.[1][5][6][7][8]

-

Sorbitol to Fructose: The second step involves the oxidation of sorbitol to fructose, a reaction catalyzed by sorbitol dehydrogenase (SDH). This step uses NAD+ as a cofactor, which is reduced to NADH .[1][5][7][9]

Under euglycemic conditions, only about 3% of glucose enters this pathway, but this can increase to over 30% during hyperglycemia, leading to significant metabolic consequences.[4][10][11]

Caption: The two-step enzymatic conversion of glucose to fructose in the polyol pathway.

Pathophysiological Consequences of Polyol Pathway Activation

The overactivation of the polyol pathway is a key mechanism underlying the development of long-term diabetic complications, including retinopathy, nephropathy, neuropathy, and cataracts.[3][4][6][12] The damage stems from several interrelated biochemical changes.

-

Osmotic Stress: Sorbitol is a hydrophilic polyol that does not readily cross cell membranes.[1][8] Its intracellular accumulation, particularly in insulin-independent tissues like the lens, nerves, and kidneys, increases intracellular osmotic pressure.[2][3][6] This leads to an influx of water, causing cellular swelling, damage, and eventual dysfunction.[2][13]

-

Oxidative Stress: The pathway's activity disrupts the cellular redox balance in two ways:

-

NADPH Depletion: The aldose reductase reaction consumes NADPH, which is a critical cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH).[5][7] Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress.[2][7][13]

-

Increased NADH/NAD+ Ratio: The sorbitol dehydrogenase reaction produces NADH. An elevated NADH/NAD+ ratio can inhibit key metabolic enzymes and stimulate pro-oxidant pathways, such as through NADH oxidase, further contributing to ROS production.[7][11]

-

-

Metabolic Disruption: The increased flux of glucose through the polyol pathway diverts it from glycolysis, potentially leading to an energy deficit in tissues with high metabolic demands like nerves and the retina.[2] The fructose produced can be phosphorylated to fructose-3-phosphate and subsequently broken down into potent glycating agents, contributing to the formation of Advanced Glycation End-products (AGEs), which cause further cellular damage.[1][6]

Caption: Pathophysiological consequences of increased polyol pathway flux.

Table 1: Summary of Quantitative Changes in Polyol Pathway Activity

| Parameter | Condition | Fold Change / Observation | Tissue/Model |

| Glucose Flux | Hyperglycemia vs. Normoglycemia | From ~3% to >30% of total glucose | General |

| NADPH Turnover | Diabetic vs. Non-diabetic | 3000% per hour turnover of NADPH | Ocular Lens |

| Sorbitol Content | Diabetic vs. Non-diabetic | Significant Accumulation | Retina, Nerve, Lens |

| Fructose Content | Diabetic vs. Non-diabetic | Significant Accumulation | Retina |

| AR Expression | Ischemic/Diabetic vs. Healthy | > 1.7-fold increase | Human Cardiomyopathy |

Data synthesized from multiple sources.[4][10][11][12][14]

Experimental Analysis Using Stable Isotope Tracing

To accurately quantify the flux through the polyol pathway and understand its contribution to metabolic dysfunction, stable isotope tracing is an indispensable technique.[15][16][17] This approach involves introducing a substrate labeled with a heavy isotope (e.g., ¹³C) into a biological system and tracking its incorporation into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[15][18]

While a tracer like uniformly labeled ¹³C-glucose (U-¹³C₆-Glucose) is typically used to trace the carbon backbone from glucose to sorbitol and fructose, accurate quantification requires an internal standard. Dulcitol-13C-2 serves as an ideal internal standard for the quantification of sorbitol.[19] As a C-2 labeled stereoisomer of sorbitol, it exhibits nearly identical chemical and physical properties (e.g., extraction efficiency, chromatographic retention time, and ionization efficiency) to the target analyte, sorbitol. However, its known mass difference allows it to be distinguished by a mass spectrometer. By adding a precise amount of Dulcitol-13C-2 to a sample prior to processing, variations in sample handling and instrument response can be normalized, enabling highly accurate and reproducible quantification of endogenous sorbitol.[19]

Caption: Experimental workflow for tracing polyol pathway flux with stable isotopes.

Experimental Protocols

Protocol 1: In Vitro Polyol Pathway Flux Assay in Cultured Cells

This protocol describes a general method for measuring polyol pathway flux in an adherent cell line (e.g., retinal endothelial cells, Schwann cells) under high glucose conditions.

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture in standard growth medium.

-

Pre-incubation: Once confluent, replace the standard medium with a low-glucose (5 mM) serum-free medium for 2-4 hours to baseline metabolic activity.

-

Isotope Labeling: Remove the pre-incubation medium. Add fresh medium containing high glucose (e.g., 30 mM) composed of a mix of unlabeled D-glucose and U-¹³C₆-D-glucose. Incubate for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours).

-

Metabolite Quenching & Harvesting:

-

Aspirate the labeling medium quickly.

-

Wash the cell monolayer once with ice-cold phosphate-buffered saline (PBS).

-

Immediately add 1 mL of ice-cold 80% methanol to the well to quench all enzymatic activity and lyse the cells.

-

-

Cell Scraping & Collection: Scrape the cells from the plate in the methanol solution. Transfer the cell lysate to a microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of Dulcitol-13C-2 (for sorbitol analysis) and other relevant standards (e.g., ¹³C-labeled fructose) to the lysate.

-

Extraction & Clarification:

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing polar metabolites) to a new tube.

-

-

Sample Preparation for Analysis: Dry the supernatant completely using a vacuum concentrator. The dried extract is now ready for derivatization (for GC-MS) or reconstitution for LC-MS analysis.

Protocol 2: Sample Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the analysis of polyols from the prepared cell extracts.

-

Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material.

-

Chromatographic Separation:

-

Instrument: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an amino-propyl column.[20]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A gradient from high organic (e.g., 95% B) to high aqueous to elute the polar polyols.

-

Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for polyols.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

SRM Transitions:

-

Endogenous Sorbitol (Unlabeled): Monitor the specific precursor-to-product ion transition.

-

¹³C-Sorbitol (from ¹³C-Glucose): Monitor the transition for the fully labeled sorbitol (mass will be shifted by +6 Da).

-

Dulcitol-13C-2 (Internal Standard): Monitor the specific transition for the internal standard (mass will be shifted by +2 Da relative to unlabeled dulcitol/sorbitol).

-

-

-

Data Analysis:

-

Integrate the peak areas for each SRM transition.

-

Calculate the ratio of the endogenous analyte (unlabeled and ¹³C-labeled) peak area to the internal standard (Dulcitol-13C-2) peak area.

-

Quantify the concentration of sorbitol by comparing this ratio to a standard curve prepared with known concentrations of unlabeled sorbitol and a fixed concentration of the internal standard.

-

The rate of ¹³C-Sorbitol accumulation provides a direct measure of the metabolic flux through aldose reductase.

-

References

- 1. Polyol pathway - Wikipedia [en.wikipedia.org]

- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 6. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 17. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 18. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Dulcitol-13C-2: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Dulcitol-13C-2, a stable isotope-labeled sugar alcohol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Introduction to Dulcitol-13C-2

Dulcitol, also known as galactitol, is a sugar alcohol derived from the reduction of galactose. The isotopically labeled form, Dulcitol-13C-2, incorporates a carbon-13 isotope at the second carbon position. This labeling renders the molecule detectable by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable tool as a tracer in metabolic research and as an internal standard for quantitative analysis.[1] Stable isotope labeling does not involve radioactivity and generally does not alter the physicochemical properties of the molecule compared to its unlabeled counterpart.

Chemical and Physical Properties

The chemical and physical properties of Dulcitol-13C-2 are expected to be nearly identical to those of unlabeled dulcitol. Key properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Galactitol-13C-2, Dulcite-13C-2 | N/A |

| Molecular Formula | C₅¹³CH₁₄O₆ | [2] |

| Molecular Weight | 183.16 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 188-190 °C | N/A |

| Solubility | Soluble in water | N/A |

| Storage Temperature | 2-8°C or at room temperature, protected from light and moisture. | [4] |

Synthesis of Dulcitol-13C-2

A specific, detailed synthesis protocol for Dulcitol-13C-2 is not widely available in published literature. However, a general approach can be adapted from established methods for the synthesis of other 13C-labeled sugar alcohols, such as the enzymatic reduction of a 13C-labeled sugar. The following is a representative experimental protocol based on the synthesis of 13C-labeled sorbitol from 13C-labeled glucose.

Representative Experimental Protocol: Synthesis of a 13C-Labeled Sugar Alcohol

This protocol describes the synthesis of a 13C-labeled sugar alcohol via the enzymatic reduction of a 13C-labeled monosaccharide. This method can be conceptually applied to the synthesis of Dulcitol-13C-2 from Galactose-13C-2.

Materials:

-

[2-¹³C]-D-Galactose

-

Aldose reductase (recombinant or purified)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Deionized water

-

Reaction vessel

-

Stir plate and stir bar

-

Incubator or water bath

-

Lyophilizer

-

HPLC system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve [2-¹³C]-D-Galactose in phosphate buffer to a final concentration of 50 mM.

-

Cofactor Addition: Add NADPH to the solution to a final concentration of 60 mM (a slight molar excess).

-

Enzyme Addition: Initiate the reaction by adding a predetermined optimal amount of aldose reductase.

-

Incubation: Incubate the reaction mixture at 37°C with gentle stirring for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing them by TLC or a rapid LC method.

-

Reaction Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by heating to 95°C for 5 minutes to denature the enzyme.

-

Purification:

-

Centrifuge the quenched reaction mixture to pellet the denatured protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Purify the Dulcitol-13C-2 from the filtrate using preparative HPLC with an appropriate column for sugar alcohol separation (e.g., an amino-based column).

-

-

Characterization and Quantification:

-

Lyophilize the purified fractions to obtain the solid product.

-

Confirm the identity and isotopic enrichment of the final product by mass spectrometry and ¹H and ¹³C NMR.

-

Determine the purity by analytical HPLC.

-

Caption: Workflow for the synthesis of Dulcitol-13C-2.

Stability

General Stability Considerations:

-

Solid State: As a solid crystalline powder, Dulcitol-13C-2 is expected to be stable for extended periods when stored under appropriate conditions.

-

Solution Stability: The stability in solution will depend on the solvent, pH, and temperature. Sugar alcohols are generally stable in neutral aqueous solutions. However, degradation may occur under strongly acidic or basic conditions, or at elevated temperatures.

Recommended Storage and Handling:

-

Solid Form: Store in a tightly sealed container at 2-8°C or room temperature, protected from light and moisture.

-

Solutions: Prepare solutions fresh whenever possible. If storage of solutions is necessary, store at -20°C or -80°C in tightly sealed vials to minimize degradation. Avoid repeated freeze-thaw cycles.

Representative Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is designed to separate the intact compound from any potential degradation products, thus allowing for an accurate assessment of its stability.

Materials and Equipment:

-

Dulcitol-13C-2

-

HPLC grade water, acetonitrile, and other relevant solvents

-

Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation studies

-

Oxidizing agent (e.g., H₂O₂)

-

HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer)

-

Column suitable for sugar alcohol analysis (e.g., Aminex HPX-87H)

Procedure:

-

Method Development: Develop an isocratic or gradient HPLC method that provides good resolution and peak shape for Dulcitol-13C-2.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of Dulcitol-13C-2 in 0.1 M HCl at 60°C.

-

Base Hydrolysis: Incubate a solution of Dulcitol-13C-2 in 0.1 M NaOH at 60°C.

-

Oxidation: Treat a solution of Dulcitol-13C-2 with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat a solid sample of Dulcitol-13C-2 at a temperature below its melting point.

-

Photostability: Expose a solution of Dulcitol-13C-2 to UV light.

-

-

Analysis: Analyze samples from the forced degradation studies at various time points using the developed HPLC method.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Analytical Methods

Dulcitol-13C-2 is primarily used as an internal standard in GC-MS and LC-MS/MS methods for the quantification of unlabeled dulcitol.

Representative Experimental Protocol: GC-MS Analysis of Dulcitol

Sample Preparation and Derivatization:

-

Internal Standard Spiking: Add a known amount of Dulcitol-13C-2 to the sample.

-

Drying: Evaporate the sample to dryness under a stream of nitrogen.

-

Derivatization: Add a mixture of pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample. Incubate at 70°C for 1 hour to form the trimethylsilyl (TMS) derivatives.

GC-MS Parameters:

-

GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Interface Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for dulcitol-TMS and Dulcitol-13C-2-TMS derivatives.

Caption: Workflow for GC-MS analysis of dulcitol.

Metabolic Role of Dulcitol

In biological systems, dulcitol is a product of the polyol pathway, where aldose reductase reduces galactose to dulcitol.[3] In healthy individuals, this pathway is a minor route for galactose metabolism. However, in individuals with galactosemia, a genetic disorder affecting galactose metabolism, the accumulation of galactose leads to a significant increase in dulcitol production. The accumulation of dulcitol in tissues, particularly the lens of the eye, is implicated in the pathogenesis of cataracts associated with galactosemia. The use of Dulcitol-13C-2 as a tracer can aid in studying the kinetics of this metabolic pathway in both normal and disease states.

Caption: Metabolic pathway of dulcitol formation.

Conclusion

Dulcitol-13C-2 is a stable and reliable tool for researchers in various scientific disciplines. Its primary application as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies provides high accuracy and precision. Understanding its chemical properties, ensuring its stability through proper handling and storage, and employing validated analytical methods are crucial for obtaining high-quality, reproducible data. This guide provides a foundational understanding and practical protocols to aid researchers in the effective use of Dulcitol-13C-2.

References

- 1. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotope Labelled Compounds [simsonpharma.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

The Role of Dulcitol-13C-2 in the Investigation of Galactosemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Classic galactosemia, an inborn error of galactose metabolism, results from a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose and its metabolites, notably galactitol (dulcitol), which is implicated in the long-term complications of the disease, including cataracts and neurological damage. The accurate quantification of galactitol is crucial for monitoring dietary compliance and assessing the efficacy of potential therapeutic interventions. This technical guide details the application of isotopically labeled dulcitol, specifically Dulcitol-13C-2 and its uniformly labeled counterpart (UL-13C-galactitol), in the study of galactosemia. The primary application of these labeled compounds is as an internal standard in isotope dilution gas chromatography-mass spectrometry (GC-MS) for the precise and accurate measurement of galactitol in various biological matrices. This guide provides an in-depth overview of the underlying metabolic pathways, detailed experimental protocols for sample analysis, a summary of key quantitative findings, and a discussion of the clinical significance.

Introduction: The Pathophysiology of Galactitol Accumulation in Galactosemia

In healthy individuals, dietary galactose is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate. However, in individuals with classic galactosemia, the deficiency in GALT activity shunts galactose into alternative metabolic routes. One such critical alternative is the polyol pathway, where aldose reductase reduces galactose to galactitol.[1][2]

Unlike sorbitol, the product of glucose reduction in the polyol pathway, galactitol is a poor substrate for the subsequent enzyme, sorbitol dehydrogenase.[2] Consequently, galactitol accumulates within cells, leading to a cascade of detrimental effects.[3] The intracellular buildup of galactitol creates a hyperosmotic environment, causing osmotic stress and cell swelling, a key factor in the development of cataracts in galactosemic patients.[1] Furthermore, the conversion of galactose to galactitol consumes NADPH, a critical cofactor for glutathione reductase. The depletion of NADPH impairs the cell's antioxidant defense system, leading to increased oxidative stress and contributing to cellular damage.[4][5]

Given its direct role in the pathophysiology of galactosemia, the accurate measurement of galactitol in biological samples such as plasma, red blood cells (RBCs), and urine is a key biomarker for disease monitoring.[6][7]

The Application of Dulcitol-13C in Galactosemia Research

While 13C-labeled galactose is used as a metabolic tracer to study in vivo galactose oxidation, the primary and established application of isotopically labeled dulcitol, such as UL-13C-galactitol, is as an internal standard for quantitative analysis.[7][8] The use of a stable isotope-labeled internal standard in isotope dilution mass spectrometry is the gold standard for metabolite quantification. This method corrects for variations in sample preparation and instrument response, thereby ensuring high precision and accuracy.

Currently, there is no evidence in the reviewed literature of Dulcitol-13C-2 or other labeled forms of dulcitol being administered in vivo as metabolic tracers to study the distribution and metabolism of galactitol itself. Its utility is centered on providing a reliable analytical standard.

Quantitative Data: Galactitol Levels in Galactosemia

The use of isotope dilution GC-MS with UL-13C-galactitol as an internal standard has enabled the precise measurement of galactitol in various biological fluids. The following tables summarize representative quantitative data from studies on galactosemic patients and healthy controls.

Table 1: Plasma Galactitol and Galactose Concentrations

| Group | Analyte | Mean Concentration (μmol/L) | Range (μmol/L) | Reference |

| Galactosemic Patients (Q188R mutation) | Galactose | 2.72 ± 0.70 | 0.58 - 3.98 | [9] |

| Galactitol | 11.63 ± 0.46 | Not specified | [9] | |

| Galactosemic Patients (other mutations) | Galactose | 2.45 ± 0.75 | Not specified | [9] |

| Galactitol | 10.85 ± 1.38 | Not specified | [9] | |

| Non-galactosemic (lactose-free diet) | Galactose | 0.52 ± 0.08 | 0.12 - 1.25 | [9] |

| Galactitol | Not detectable | Not applicable | [9] | |

| Non-galactosemic (normal diet) | Galactose | 1.48 ± 0.32 | 0.11 - 6.33 | [9] |

| Galactitol | Not detectable | Not applicable | [9] |

Table 2: Red Blood Cell (RBC) Galactitol and Galactonate Concentrations

| Group | Analyte | Mean Concentration (μM) | Range (μM) | Reference |

| Galactosemic Patients (on diet) | Galactitol | 5.98 ± 1.2 | 3.54 - 8.81 | [10] |

| Galactonate | 4.16 ± 1.32 | 0.68 - 6.47 | [10] | |

| Non-galactosemic Subjects | Galactitol | 0.73 ± 0.31 | 0.29 - 1.29 | [10] |

| Galactonate | 1.94 ± 0.96 | 0.69 - 3.84 | [10] |

Table 3: Urinary Galactitol Excretion (Age-Dependent)

| Age Group | Condition | Urinary Galactitol (mmol/mol Creatinine) | Reference |

| < 1 year | Normal | 8 - 107 | [11] |

| Galactosemic | 397 - 743 | [11] | |

| > 6 years | Normal | 2 - 5 | [11] |

| Galactosemic | 125 - 274 | [11] |

Experimental Protocols

The following sections provide detailed methodologies for the quantification of galactitol using UL-13C-galactitol as an internal standard.

Sample Preparation from Red Blood Cells (RBCs)

This protocol is adapted from the methodology described for the analysis of galactose metabolites in RBCs.[10]

-

Blood Collection and Separation: Collect venous blood in heparin-containing tubes. Centrifuge at 900g for 5 minutes at 4°C.

-

Plasma and Leukocyte Removal: Aspirate and discard the plasma and leukocyte-containing layers.

-

RBC Washing: Wash the remaining packed RBCs three times with normal saline.

-

Aliquoting and Storage: Aliquot 400 µL of packed RBCs into 15-mL polystyrene tubes and store at -80°C until analysis.

-

Hemolysis and Internal Standard Spiking: Thaw the RBC sample and add 200 µL of HPLC-grade water at 4°C to induce hemolysis. Add a known amount (e.g., 1 nmol) of UL-[13C]galactitol internal standard.

-

Deproteinization: Add 2 mL of methanol to the hemolysate to precipitate proteins. Centrifuge at 900g for 10 minutes.

-

Supernatant Collection and Evaporation: Transfer 1 mL of the supernatant to a 13x100 mm screw-cap glass tube and evaporate to dryness under a stream of nitrogen.

Trimethylsilyl (TMS) Derivatization

To increase volatility for gas chromatography, the hydroxyl groups of galactitol are derivatized to trimethylsilyl ethers.[10][12][13]

-

Reagent Preparation: Prepare a derivatization solution of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + TMCS) and pyridine.

-

Derivatization Reaction: Add 60 µL of BSTFA + TMCS and 60 µL of pyridine to the dried residue from the sample preparation step.

-

Incubation: Tightly cap the tube and heat at 90°C for 30 minutes.

-

Sample Analysis: After cooling to room temperature, a 1 µL aliquot of the derivatized sample is injected into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical parameters for the GC-MS analysis of TMS-derivatized galactitol.[10]

-

Gas Chromatograph: Hewlett Packard 6890 or equivalent.

-

Column: HP-5MS (30 m x 250 µm x 0.25 µm), cross-linked with 5% phenylmethylsiloxane.

-

Injection Volume: 1 µL.

-

Temperature Program: An appropriate temperature gradient is established to separate the analytes of interest. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the derivatized sugars.

-

Mass Spectrometer: Hewlett Packard 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Selected Ions (m/z): The specific ions monitored for TMS-derivatized galactitol and its 13C-labeled internal standard are crucial for quantification. For example, a study on galactitol and its internal standard used the peak area ratio of m/z 217 for galactitol to m/z 220 for the internal standard.[10] The selection of appropriate fragment ions is critical for specificity and sensitivity.

Visualizations: Pathways and Workflows

Metabolic Pathway of Galactitol Formation

The following diagram illustrates the Leloir pathway and the alternative polyol pathway leading to galactitol accumulation in galactosemia.

Caption: Galactose metabolism in health and classic galactosemia.

Experimental Workflow for Galactitol Quantification

The diagram below outlines the typical workflow for the quantification of galactitol in clinical research.

References

- 1. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]

- 4. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathophysiology and targets for treatment in hereditary galactosemia: A systematic review of animal and cellular models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]

- 8. Whole-body galactose oxidation as a robust functional assay to assess the efficacy of gene-based therapies in a mouse model of Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Abundance Correction for Dulcitol-13C-2 Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for conducting stable isotope tracer studies using Dulcitol-13C-2, with a core focus on the critical process of natural abundance correction. Accurate correction for the natural abundance of stable isotopes is paramount for the precise quantification of metabolic fluxes and the correct interpretation of tracer incorporation.

Introduction to 13C-Tracer Studies and Natural Abundance

Stable isotope tracing, particularly with carbon-13 (13C), is a powerful technique to elucidate metabolic pathways and quantify fluxes in biological systems. By introducing a 13C-labeled substrate, such as Dulcitol-13C-2, into a system, researchers can track the incorporation of the heavy isotope into downstream metabolites. This provides a dynamic view of metabolic activity.

However, a significant challenge in these studies arises from the natural abundance of stable isotopes. Carbon, in its natural state, is composed of approximately 98.93% 12C and 1.07% 13C.[1] This means that even in an unlabeled compound, there is a statistical probability of finding one or more 13C atoms. When analyzing a sample using mass spectrometry, this natural 13C contributes to the mass isotopomer distribution (MID), potentially confounding the interpretation of the tracer-derived 13C incorporation. Therefore, a robust natural abundance correction is an indispensable step in data analysis.

The Metabolic Context of Dulcitol

Dulcitol, also known as galactitol, is a sugar alcohol formed from the reduction of galactose.[2][3] This conversion is catalyzed by the enzyme aldose reductase in the polyol pathway.[2][3][4][5][6][7][8] In certain metabolic disorders, such as galactosemia, deficiencies in the enzymes of the Leloir pathway for galactose metabolism lead to an accumulation of galactose, which is then shunted into the polyol pathway, resulting in elevated levels of dulcitol.[2][9] Understanding the flux through this pathway is crucial for studying the pathophysiology of such diseases.

Galactose and Polyol Metabolic Pathways

The following diagrams illustrate the metabolic pathways relevant to the formation of dulcitol from galactose.

Experimental Protocol: GC-MS Analysis of Dulcitol-13C-2

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of 13C-labeled metabolites. Due to the low volatility of sugar alcohols like dulcitol, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. The alditol acetate derivatization method is a robust and common choice.

Sample Preparation and Derivatization to Alditol Acetates

This protocol is adapted from established methods for alditol acetate derivatization.[10][11][12]

-

Sample Extraction : Extract metabolites from cells or tissues using a suitable solvent system (e.g., a methanol/water/chloroform extraction).

-

Reduction :

-

Dissolve the dried metabolite extract in a solution of sodium borohydride (NaBH4) in a suitable solvent like n-methylimidazole or aqueous ammonia.

-

Incubate at 37°C for 90 minutes to reduce the aldose and ketose sugars to their corresponding alditols. For dulcitol, which is already a sugar alcohol, this step ensures that any contaminating reducing sugars are also converted to their alditol forms.

-

Stop the reaction by adding glacial acetic acid.

-

-

Acetylation :

-

Dry the sample under a stream of nitrogen.

-

Add acetic anhydride and a catalyst such as 1-methylimidazole or pyridine.

-

Incubate at 37°C for 45 minutes. This step acetylates the hydroxyl groups of the alditols.

-

Quench the reaction carefully with water.

-

-

Extraction of Derivatives :

-

Extract the alditol acetate derivatives (including dulcitol hexaacetate) into an organic solvent such as dichloromethane or chloroform.

-

Wash the organic phase with water to remove any remaining reagents.

-

Dry the organic phase over anhydrous sodium sulfate and then evaporate to dryness.

-

-

Reconstitution : Reconstitute the dried derivatives in a suitable solvent (e.g., ethyl acetate or chloroform) for GC-MS analysis.

GC-MS Parameters

The following are general GC-MS parameters that can be optimized for the analysis of dulcitol hexaacetate.

-

Gas Chromatograph : Agilent 7890B GC or equivalent.

-

Column : A mid-polarity column such as a DB-17ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Inlet : Split/splitless inlet, typically operated in splitless mode for higher sensitivity.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program :

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 250°C, hold for 5 minutes.

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

-

-

Mass Spectrometer : Agilent 5977B MSD or equivalent.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Acquisition Mode : Full scan mode (e.g., m/z 50-500) to identify the fragmentation pattern of dulcitol hexaacetate and selected ion monitoring (SIM) for quantitative analysis of specific isotopologues.

Quantitative Data and Mass Isotopomer Distributions

The molecular formula of underivatized dulcitol is C6H14O6.[3] After derivatization to dulcitol hexaacetate, the molecular formula becomes C18H26O12.[13]

Natural Isotopic Abundances

The following table summarizes the natural abundances of the stable isotopes of elements present in dulcitol hexaacetate.

| Element | Isotope | Natural Abundance (%) |

| Carbon | 12C | 98.93 |

| 13C | 1.07 | |

| Hydrogen | 1H | 99.9885 |

| 2H | 0.0115 | |

| Oxygen | 16O | 99.757 |

| 17O | 0.038 | |

| 18O | 0.205 |

Data sourced from the 1997 IUPAC report.[1]

Theoretical Mass Isotopomer Distributions

The theoretical mass isotopomer distribution (MID) of unlabeled dulcitol hexaacetate can be calculated based on the natural abundances of its constituent isotopes. The table below shows the expected relative abundances of the M+0, M+1, and M+2 isotopologues.

| Isotopologue | Description | Theoretical Relative Abundance (%) |

| M+0 | Contains only the most abundant isotopes (12C, 1H, 16O) | 81.39 |

| M+1 | Contains one 13C, 2H, or 17O | 16.51 |

| M+2 | Contains two 13C, one 18O, or other combinations | 2.10 |

Mass Isotopomer Distribution for Dulcitol-13C-2 Hexaacetate

For a hypothetical experiment where Dulcitol-13C-2 is fully incorporated, the expected mass isotopomer distribution of the resulting dulcitol hexaacetate will be shifted. The table below illustrates the expected MID for a pure, fully labeled Dulcitol-13C-2 hexaacetate, considering only the contribution from the two labeled carbons and the natural abundance of the other 16 carbons and other elements.

| Isotopologue | Description | Theoretical Relative Abundance (%) |

| M+2 | Contains two 13C from the tracer | 83.18 |

| M+3 | Contains two 13C from the tracer and one 13C from natural abundance | 15.01 |

| M+4 | Contains two 13C from the tracer and two 13C from natural abundance, or one 18O | 1.81 |

The Mathematics of Natural Abundance Correction

The goal of natural abundance correction is to determine the true mass isotopomer distribution that results solely from the incorporation of the 13C tracer. This is typically achieved using a correction matrix approach.[14][15][16]

The relationship between the measured MID and the corrected MID can be expressed as:

M_measured = C * M_corrected

Where:

-

M_measured is the vector of the measured relative abundances of the mass isotopologues.

-

C is the correction matrix.

-

M_corrected is the vector of the corrected relative abundances, representing the true tracer incorporation.

The corrected MID can then be solved for by:

M_corrected = C⁻¹ * M_measured

Where C⁻¹ is the inverse of the correction matrix.

Constructing the Correction Matrix

The correction matrix is constructed based on the probability of each mass isotopologue of the unlabeled molecule contributing to the measured signal of the labeled molecule. Each column of the matrix represents the theoretical MID of a single, pure isotopologue (e.g., M+0, M+1, etc.).

For a molecule with n carbon atoms, the correction matrix will be an (n+1) x (n+1) matrix. The element C(i, j) of the matrix represents the probability that a molecule with j 13C atoms from the tracer will be measured as having i total 13C atoms due to natural abundance.

A Worked Example for Dulcitol-13C-2

Let's consider a simplified example focusing only on the carbon atoms in dulcitol (6 carbons). The correction matrix would be a 7x7 matrix.

Step 1: Define the parameters

-

Number of carbon atoms (n) = 6

-

Natural abundance of 13C (p) = 0.0107

-

Natural abundance of 12C (1-p) = 0.9893

Step 2: Calculate the probabilities for each column of the correction matrix

The probability of having k natural 13C atoms in a molecule that already has j labeled 13C atoms (and thus n-j unlabeled carbon positions) is given by the binomial distribution:

P(k) = (n-j choose k) * p^k * (1-p)^(n-j-k)

Step 3: Construct the Correction Matrix (C)

The columns of the correction matrix represent the theoretical MIDs for molecules with 0, 1, 2, ... 6 labeled carbons.

| M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | |

| Measured M+0 | P(0 in 6) | 0 | 0 | 0 | 0 | 0 | 0 |

| Measured M+1 | P(1 in 6) | P(0 in 5) | 0 | 0 | 0 | 0 | 0 |

| Measured M+2 | P(2 in 6) | P(1 in 5) | P(0 in 4) | 0 | 0 | 0 | 0 |

| Measured M+3 | P(3 in 6) | P(2 in 5) | P(1 in 4) | P(0 in 3) | 0 | 0 | 0 |

| Measured M+4 | P(4 in 6) | P(3 in 5) | P(2 in 4) | P(1 in 3) | P(0 in 2) | 0 | 0 |

| Measured M+5 | P(5 in 6) | P(4 in 5) | P(3 in 4) | P(2 in 3) | P(1 in 2) | P(0 in 1) | 0 |

| Measured M+6 | P(6 in 6) | P(5 in 5) | P(4 in 4) | P(3 in 3) | P(2 in 2) | P(1 in 1) | P(0 in 0) |

Step 4: Perform the Correction

With the correction matrix constructed, you can then use its inverse to solve for the corrected MID from your measured data. Software packages are available to perform these calculations automatically.

Experimental Workflow and Logical Relationships

The following diagram outlines the complete workflow for a Dulcitol-13C-2 study, from experimental design to data interpretation.

Conclusion

Natural abundance correction is a non-negotiable step in stable isotope tracer studies to ensure the accuracy and reliability of the results. This guide has provided a detailed technical overview of the theoretical background, experimental considerations, and data analysis workflow for Dulcitol-13C-2 studies. By carefully applying these principles and protocols, researchers can confidently quantify metabolic fluxes and gain deeper insights into the metabolic roles of dulcitol in health and disease.

References

- 1. Measurement of gluconeogenesis by 2H2O labeling and mass isotopomer distribution analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Galactitol (HMDB0000107) [hmdb.ca]

- 3. Galactitol - Wikipedia [en.wikipedia.org]

- 4. Polyol pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. youtube.com [youtube.com]

- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 11. GC-MS analysis of carboxyl-reduced methylated alditol acetates [ivaan.com]

- 12. Automated derivatization instrument: preparation of alditol acetates for analysis of bacterial carbohydrates using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Galactitol hexaacetate | C18H26O12 | CID 2729267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

Isotopic Enrichment Patterns of 13C-Labeled Sugar Alcohol Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular metabolism that goes beyond static metabolite measurements. By introducing a substrate labeled with a stable isotope like carbon-13 (¹³C), researchers can track the transformation of the substrate through various metabolic pathways. This in-depth technical guide outlines the principles, experimental protocols, and data interpretation for studying the metabolic fate of a ¹³C-labeled sugar alcohol, using a hypothetical Dulcitol-13C-2 as a representative example. While specific experimental data for Dulcitol-13C-2 is not extensively available in published literature, the methodologies and principles described herein are based on well-established practices in ¹³C-based metabolomics and can be applied to investigate the metabolism of this and other labeled substrates.

The primary goal of such studies is to elucidate how the carbon backbone of the sugar alcohol is incorporated into downstream metabolites, thereby revealing the metabolic pathways involved, their relative activities, and how they are altered by physiological or pathological conditions, or by therapeutic interventions. This guide will provide researchers with the foundational knowledge to design, execute, and interpret stable isotope tracing experiments.

Principles of ¹³C Stable Isotope Tracing

Stable isotope tracing experiments rely on the introduction of a nutrient enriched with a heavy isotope, such as ¹³C, into a biological system. As the cells metabolize this labeled nutrient, the ¹³C atoms are incorporated into downstream metabolites. The pattern and extent of this incorporation provide valuable insights into metabolic fluxes.

Key concepts in ¹³C tracer analysis include:

-

Mass Isotopomer Distribution (MID): A mass isotopomer is a molecule that differs in the number of heavy isotopes it contains. The MID describes the fractional abundance of each mass isotopomer of a given metabolite. For a metabolite with 'n' carbon atoms, there can be M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (all ¹³C) isotopologues.[1]

-

Fractional Enrichment (FE): This represents the proportion of a metabolite pool that is labeled with the isotope. It is a measure of how much of the metabolite is derived from the labeled tracer.

-

Isotopic Steady State: This is the point at which the isotopic enrichment of a metabolite becomes stable over time, indicating that the rate of label incorporation is balanced by the rate of turnover of the metabolite pool. Reaching isotopic steady state is crucial for many types of metabolic flux analysis.[1][2]

By analyzing the MIDs of key metabolites, researchers can infer the relative activities of different metabolic pathways.[1][3] For example, the pattern of ¹³C labeling in Krebs cycle intermediates can reveal the entry points of carbon from the labeled tracer and the activity of anaplerotic and cataplerotic pathways.

Experimental Design and Protocols

A successful stable isotope tracing experiment requires careful planning and execution. The following sections detail representative protocols for a cell-based assay to investigate the metabolism of a hypothetical Dulcitol-13C-2.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow the cells to adhere and grow for 24-48 hours in standard culture medium.

-

Media Preparation: Prepare the labeling medium by supplementing base medium (lacking the unlabeled version of the tracer) with the ¹³C-labeled tracer (e.g., Dulcitol-13C-2) at a known concentration. All other nutrient concentrations should be kept consistent with the standard culture medium to avoid unintended metabolic perturbations.

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation and to determine the time to reach isotopic steady state.[2]

-

Metabolite Extraction

-

Quenching Metabolism: To accurately capture the metabolic state of the cells, it is critical to rapidly quench all enzymatic activity.

-

Aspirate the labeling medium.

-

Immediately add ice-cold 80% methanol (pre-chilled to -80°C) to the culture dish.

-

-

Cell Lysis and Metabolite Collection:

-

Place the culture dish on dry ice for 10 minutes to ensure complete quenching and to facilitate cell lysis.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

-

Extraction and Clarification:

-

Vortex the cell lysate thoroughly.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

-

Carefully collect the supernatant, which contains the polar metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

-

Analytical Methods

The isotopic enrichment of metabolites can be measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing labeled metabolites due to its high sensitivity and ability to resolve a large number of compounds. High-resolution mass spectrometry is particularly advantageous as it can differentiate between isotopologues with very small mass differences.[4][5]

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

LC Separation: Separate the metabolites using a chromatography method appropriate for the compounds of interest (e.g., hydrophilic interaction liquid chromatography [HILIC] for polar metabolites).

-

MS Analysis: Detect the mass-to-charge ratio (m/z) of the eluting metabolites. The mass spectrometer will detect the different mass isotopologues of each metabolite, allowing for the determination of the MID.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides positional information about the location of the ¹³C label within a molecule, which can be invaluable for distinguishing between different metabolic pathways.[6][7] While generally less sensitive than MS, NMR is non-destructive and can be performed on living cells.

Data Analysis and Interpretation

-

Correction for Natural Isotope Abundance: The raw MS data must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes to accurately determine the enrichment from the labeled tracer.[1]

-

Calculation of Mass Isotopomer Distribution (MID) and Fractional Enrichment (FE): After correction, the fractional abundance of each mass isotopomer is calculated. The FE is the sum of the abundances of all labeled isotopologues.

-

Pathway Analysis: The MIDs of key downstream metabolites are used to infer the activity of metabolic pathways. For example, if Dulcitol-13C-2 is metabolized to a three-carbon intermediate that enters the Krebs cycle, the pattern of labeled carbons in citrate, malate, and other cycle intermediates can reveal the pathways of entry and the extent of oxidative metabolism.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the fractional enrichment of key metabolites in a cell line incubated with Dulcitol-13C-2 over a 24-hour time course. This data illustrates the expected progression of label incorporation into central carbon metabolism.

Table 1: Fractional Enrichment of Glycolytic and Pentose Phosphate Pathway Intermediates

| Metabolite | 1 hour | 4 hours | 8 hours | 24 hours |

| Dihydroxyacetone phosphate (DHAP) | 0.15 | 0.45 | 0.65 | 0.85 |

| Glyceraldehyde-3-phosphate (G3P) | 0.18 | 0.50 | 0.70 | 0.90 |

| 3-Phosphoglycerate | 0.12 | 0.40 | 0.60 | 0.80 |

| Pyruvate | 0.10 | 0.35 | 0.55 | 0.75 |

| Lactate | 0.08 | 0.30 | 0.50 | 0.70 |

| Ribose-5-phosphate | 0.05 | 0.20 | 0.35 | 0.50 |

Table 2: Fractional Enrichment of Krebs Cycle Intermediates

| Metabolite | 1 hour | 4 hours | 8 hours | 24 hours |

| Citrate | 0.05 | 0.25 | 0.45 | 0.65 |

| α-Ketoglutarate | 0.04 | 0.22 | 0.40 | 0.60 |

| Succinate | 0.03 | 0.20 | 0.38 | 0.58 |

| Malate | 0.04 | 0.23 | 0.42 | 0.62 |

| Aspartate | 0.03 | 0.18 | 0.35 | 0.55 |

Visualizations

Hypothetical Metabolic Pathway of Dulcitol-13C-2

References

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]